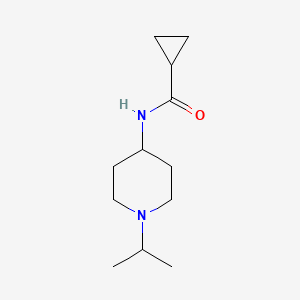
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as IPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCA-1 is a small molecule that targets the TRIP8b protein, which plays a crucial role in regulating the activity of cyclic AMP (cAMP) in cells. In
Wirkmechanismus
IPCA-1 targets the TRIP8b protein, which is a regulator of the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in cells. By modulating the activity of TRIP8b, IPCA-1 can alter the levels of this compound in neurons. This alteration can lead to changes in neuronal excitability and neurotransmitter release, which can result in therapeutic effects.
Biochemical and Physiological Effects:
IPCA-1 has been shown to have a range of biochemical and physiological effects. In neuronal cells, IPCA-1 can decrease the levels of this compound, which can lead to a decrease in neuronal excitability and neurotransmitter release. In animal models, IPCA-1 has been shown to reduce seizure activity and improve mood. IPCA-1 has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IPCA-1 for lab experiments is its specificity for the TRIP8b protein. This specificity allows researchers to target specific pathways in cells and study their effects. However, one of the limitations of IPCA-1 is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on IPCA-1. One area of interest is in the development of more potent and selective TRIP8b inhibitors. Another area of interest is in the study of IPCA-1 in animal models of neurological disorders such as epilepsy and depression. Additionally, IPCA-1 could be studied in the context of other signaling pathways in cells to better understand its effects. Finally, the development of new drug delivery methods for IPCA-1 could improve its efficacy and reduce its limitations.
Synthesemethoden
The synthesis of IPCA-1 involves the reaction of cyclopropanecarboxylic acid with 1-isopropyl-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain pure IPCA-1.
Wissenschaftliche Forschungsanwendungen
IPCA-1 has been studied extensively for its potential therapeutic applications. One of the major areas of research is in the treatment of neurological disorders such as epilepsy and depression. Studies have shown that IPCA-1 can modulate the activity of TRIP8b, which in turn regulates the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This modulation can lead to a reduction in seizures and an improvement in mood.
Eigenschaften
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVATOWIXECSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)

![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)
![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
